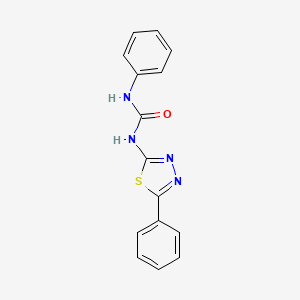

N-phenyl-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea” is a compound that contains a urea group (NHCONH) and a 1,3,4-thiadiazole ring. The thiadiazole ring is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This compound also has two phenyl groups attached to the nitrogen atoms of the urea group and the 5-position of the thiadiazole ring .

Molecular Structure Analysis

The molecular structure of “N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . The presence of the urea group and the thiadiazole ring can be confirmed by characteristic peaks in the IR spectrum . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea: derivatives have been studied for their potential anticancer properties . Research indicates that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles can significantly influence their cytotoxic activity, making them valuable in the development of new cancer therapies.

Antimicrobial and Antifungal Uses

These compounds have shown promising results in combating bacterial and fungal strains. They have been compared to reference drugs like amoxicillin and fluconazole, showcasing their potential as alternative antimicrobial and antifungal agents .

Agricultural Applications

In agriculture, N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea and its derivatives could be used as herbicides, insecticides, and plant protection agents. Their efficacy against various pests and diseases makes them candidates for safeguarding crops and ensuring food security .

Materials Science

These compounds are also explored in materials science for their potential use in the production of heat-resistant polymers and anti-corrosion agents. Their stability and resistance to various environmental factors make them suitable for enhancing the durability of materials .

Environmental Science

The derivatives of N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea are being researched for environmental applications, particularly in the development of novel compounds that can help in pollution control and environmental remediation efforts .

Analytical Chemistry

In analytical chemistry, these compounds are utilized for their spectral properties. They are employed in various spectral techniques, such as FT-IR and NMR, to confirm the structures of synthetic analogues, which is crucial in the synthesis and characterization of new chemical entities .

Wirkmechanismus

The mechanism of action of “N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea” would depend on its intended use. For example, many thiadiazole derivatives have been found to exhibit biological activities such as antimicrobial, antifungal, and anticancer activities . The mechanism of action often involves interaction with biological targets such as enzymes or receptors .

Zukünftige Richtungen

The future directions for research on “N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea” could include further investigation of its synthesis, properties, and potential applications. For example, given the biological activities observed for many thiadiazole derivatives, it could be interesting to explore the potential biological activities of this compound .

Eigenschaften

IUPAC Name |

1-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-14(16-12-9-5-2-6-10-12)17-15-19-18-13(21-15)11-7-3-1-4-8-11/h1-10H,(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRLAWQPNSPNPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26671166 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5730638.png)

![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)

![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5730680.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5730683.png)

![4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5730686.png)

![2,2,2-trichloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5730692.png)

![2-azepanylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B5730696.png)

![methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730708.png)

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5730713.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)

![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)